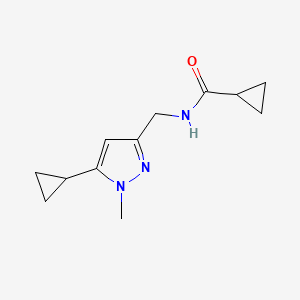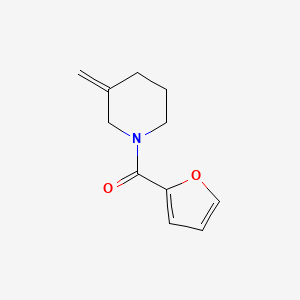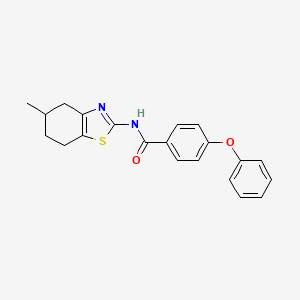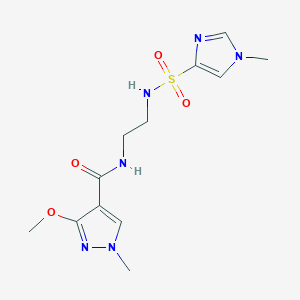![molecular formula C15H26N2O2 B2570504 tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2241139-84-2](/img/structure/B2570504.png)
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with a unique structure that includes an azabicyclo[3.2.1]octane core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the construction of the azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective construction of this scaffold, which can be achieved through various stereoselective transformations starting from acyclic precursors . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger-scale reactions, ensuring the purity of the final product, and implementing cost-effective and efficient production techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It can be used in the synthesis of fine chemicals and as an intermediate in the production of various biologically active compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, potentially modulating their activity and influencing neurological pathways. This interaction can lead to various biological effects, depending on the specific receptor subtype and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 8-formyl-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
What sets tert-Butyl 3-allyl-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate apart is its allyl group, which can participate in unique chemical reactions and potentially enhance its biological activity. This structural feature may provide additional binding interactions with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 3-amino-3-prop-2-enyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-5-8-15(16)9-11-6-7-12(10-15)17(11)13(18)19-14(2,3)4/h5,11-12H,1,6-10,16H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVSGKZXURVDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CC=C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2570422.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-phenylbutanamide](/img/structure/B2570425.png)
![methyl 4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B2570426.png)


![2-(4-acetyl-2-methoxyphenoxy)-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide](/img/structure/B2570429.png)
![ethyl 6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2570433.png)

![5-({[(Isopropylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2570436.png)
![1-(Iodomethyl)-5,5-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2570437.png)
![N'-[(4-fluorophenyl)methyl]-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2570439.png)

